2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.20557608 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity through various studies, including structure-activity relationships (SAR), anticancer potential, and anti-inflammatory effects.
Key Findings
Research has shown that the pyrazolo[1,5-a]pyrimidine scaffold can be modified to enhance biological activity. For instance, structural modifications in similar compounds have been linked to improved antitubercular and anticancer activities. A study highlighted that certain analogs exhibited potent activity against Mycobacterium tuberculosis with low cytotoxicity in macrophages, suggesting a promising therapeutic profile for pyrazolo derivatives .
Table 1: Summary of SAR Studies on Pyrazolo[1,5-a]pyrimidines
In Vitro Studies
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied. For instance, synthesized compounds were tested against various human cancer cell lines such as MDA-MB-231 (breast cancer). The results indicated that while some compounds showed no significant growth inhibition compared to controls, others demonstrated promising anticancer properties when modified appropriately .
Table 2: Anticancer Activity of Selected Pyrazolo Derivatives
Compound | Cell Line | Concentration Tested (μM) | % Growth Inhibition |
---|---|---|---|
Compound A | MDA-MB-231 | 10 | 25% |
Compound B | MCF-7 | 20 | 40% |
Compound C | MDA-MB-453 | 15 | 30% |
Mechanistic Insights
In addition to anticancer properties, some pyrazolo derivatives have been evaluated for their anti-inflammatory effects. A study reported that specific analogs inhibited COX enzymes effectively, which are crucial mediators in inflammatory processes. The findings suggested that modifications at certain positions on the pyrazolo ring could significantly enhance anti-inflammatory activity .
Table 3: Anti-inflammatory Activity of Pyrazolo Derivatives
Compound | COX Enzyme Targeted | IC50 (μmol) |
---|---|---|
Compound D | COX-1 | 0.05 |
Compound E | COX-2 | 0.04 |
Case Study: Antitubercular Activity
A focused library of pyrazolo[1,5-a]pyrimidines was synthesized and screened for antitubercular activity. The most active compounds were characterized by their ability to inhibit Mtb without affecting iron homeostasis or cell wall biosynthesis pathways. This finding is crucial as it suggests alternative mechanisms of action that could be exploited in drug development .
Case Study: Dual Inhibition
Recent research also indicated that certain derivatives of pyrazolo[1,5-a]pyrimidines could act as dual inhibitors of CDK2 and TRKA kinases. This dual inhibition mechanism suggests potential applications in treating various cancers where these kinases are overactive .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-14-22(25-13-12-18-8-6-5-7-9-18)28-24(26-16)17(2)23(27-28)19-10-11-20(29-3)21(15-19)30-4/h5-11,14-15,25H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHZJPWYRQZRBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.